molecular formula C19H13FN4OS B2749586 5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034536-38-2

5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2749586
CAS RN: 2034536-38-2
M. Wt: 364.4
InChI Key: INTYRBLGALRSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide” is a chemical compound. It has been identified as a potent PB2 inhibitor, which is an important subunit of influenza RNA-dependent RNA polymerase (RdRP) and has been recognized as a promising target for the treatment of influenza .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, specific details about the physical and chemical properties of this compound are not available in the resources I have .

Scientific Research Applications

Anti-Tubercular Activity

This compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, the causative agent of tuberculosis (TB). These derivatives have shown inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their effectiveness in inhibiting the growth of the TB bacteria .

Influenza A Virus Polymerase Inhibition

Another promising application is as an inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA-dependent RNA polymerase (RdRP). This compound’s derivatives have been reported to show potent inhibitory activity, with dissociation constant (K_D) values of 0.11 μM and 0.19 μM in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays, respectively . This suggests potential use in the development of new anti-influenza drugs.

Antiviral Activity

Derivatives of this compound have also been explored for their antiviral activity . One such derivative showed an effective concentration (EC50) of 1.025 μM in antiviral activity assays and a cytotoxic concentration (CC50) greater than 100 μM, indicating a good therapeutic index .

Cytotoxicity Evaluation

The cytotoxic effects of these compounds have been evaluated on HEK-293 (human embryonic kidney) cells. The results suggest that the most active compounds are non-toxic to human cells, which is crucial for the development of safe pharmaceutical agents .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of these compounds with their biological targets. These studies reveal the suitability of the derivatised conjugates for further development as they show favorable interactions with the binding sites of their targets .

Synthesis of Fluorinated Imatinib Base

The compound has been used in the synthesis of fluorinated imatinib base, a derivative of imatinib which is used in the treatment of certain types of cancer. This indicates its role in the development of novel cancer therapeutics .

properties

IUPAC Name

5-fluoro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS/c20-14-3-4-16-13(8-14)9-17(26-16)19(25)24-11-15-18(23-7-6-22-15)12-2-1-5-21-10-12/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTYRBLGALRSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.